molecular formula C33H35ClN4O6 B593567 Biliverdin hydrochloride CAS No. 856699-18-8

Biliverdin hydrochloride

Cat. No.: B593567
CAS No.: 856699-18-8
M. Wt: 619.1 g/mol
InChI Key: OZCVSEGCSGTCIO-CKKHYNBESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role in Heme Catabolism and Redox Cycles

Biliverdin is synthesized via heme oxygenase (HO), which cleaves the α-methine bridge of heme. This reaction generates equimolar amounts of biliverdin, carbon monoxide (CO), and ferrous iron (Fe²⁺). Biliverdin reductase (BVR) then reduces biliverdin to bilirubin, forming a redox cycle:

  • Biliverdin → Bilirubin (BVR + NADPH)
  • Bilirubin → Biliverdin (Oxidation by ROS)

This cycle amplifies antioxidant capacity, as low concentrations of bilirubin (10 nM) neutralize 10,000-fold excess hydrogen peroxide (H₂O₂). However, studies debate the efficiency of this cycle in cellular membranes, where lipid peroxidation may limit biliverdin formation.

Antioxidant and Anti-Mutagenic Properties

Biliverdin and bilirubin act as potent scavengers of hydroperoxyl radicals (ROO- ) and peroxynitrite (ONOO⁻), reducing oxidative stress in vitro and in vivo. Comparative studies show bilirubin outperforms biliverdin in scavenging peroxyl radicals, though biliverdin’s solubility facilitates rapid excretion in bile.

Table 1: Comparative Properties of Biliverdin and Bilirubin

Property Biliverdin Bilirubin
Solubility Hydrophilic (bile excretion) Lipophilic (requires glucuronidation)
Antioxidant Capacity Moderate High
Absorption Maxima 385 nm (chloroform), 665 nm (aqueous) 460 nm (chloroform)

Non-Human Biological Pigmentation

Biliverdin contributes to unique pigmentation in diverse species:

Organism Tissue/Structure Mechanism
Birds (e.g., Ara spp.) Eggshells (blue/green) Shell gland secretion
Fish (Belone belone) Bones, scales Direct deposition
Amphibians (Prasinohaema skinks) Blood, bones, mucosa Serpin protein binding
Insects (grasshoppers) Cuticle pigmentation Dietary heme metabolism

In Prasinohaema skinks, biliverdin-binding serpins (BBS) stabilize high concentrations, potentially deterring parasites like Plasmodium. Similarly, the Cambodian frog (Chiromantis samkosensis) exhibits turquoise bones due to biliverdin accumulation.

Genetic and Pathophysiological Insights

Mutations in the BVR gene lead to green jaundice (hyperbiliverdinemia), as seen in Inuit populations with biliary obstruction. Conversely, HO-1/BVR polymorphisms correlate with reduced risks of cardiovascular diseases and age-related macular degeneration, highlighting its role in oxidative stress management.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

856699-18-8

Molecular Formula

C33H35ClN4O6

Molecular Weight

619.1 g/mol

IUPAC Name

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13?,27-14-,28-15-;

InChI Key

OZCVSEGCSGTCIO-CKKHYNBESA-N

Synonyms

3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid, monohydrochloride

Origin of Product

United States

Preparation Methods

Biochemical Pathway and Catalytic Mechanism

Biliverdin hydrochloride is natively synthesized through the oxidative degradation of heme by heme oxygenase (HO), an enzyme that cleaves the α-meso carbon bridge of heme to produce biliverdin IXα. This reaction requires molecular oxygen and NADPH as cofactors, yielding equimolar amounts of carbon monoxide and ferrous iron as byproducts. The enzymatic process occurs in two stages: (1) hydroxylation of the α-meso position to form α-hydroxyheme, followed by (2) verdoheme formation and subsequent oxidation to biliverdin. HO exists in two isoforms: HO-1 (inducible) and HO-2 (constitutive), with HO-1 overexpression linked to cytoprotective effects in oxidative stress models.

In Vitro Enzymatic Synthesis

Industrial-scale enzymatic production faces challenges due to heme scarcity and enzyme stability. Recent protocols utilize recombinant HO-1 expressed in E. coli systems, achieving biliverdin yields of 0.8–1.2 mg/L culture. Key parameters include:

  • pH : Optimal activity at pH 7.4–7.8

  • Temperature : 37°C with <10% activity loss after 6 hours

  • Cofactor supplementation : 50 μM hemin, 2 mM NADPH

Post-reaction purification involves acid precipitation (pH 3.0–4.0) to isolate biliverdin, followed by hydrochloride salt formation via HCl gas saturation. Despite high regioselectivity for the IXα isomer, enzymatic methods remain cost-prohibitive for large-scale synthesis due to heme procurement costs (~$1,200/g).

Chemical Synthesis Strategies

Traditional Dipyrrole Condensation

Early synthetic routes relied on multi-step dipyrrole coupling, as exemplified by Smith and Pandey’s 1984 method:

  • Pyrrole functionalization : Benzyl chloroethyl pyrrole formate → dipyrrole methane (4 steps, 12% yield)

  • Cyclization : Acid-catalyzed condensation to form pyrroline intermediates

  • Hydrolysis : Alkaline cleavage yielding 3,18-dichloroethyl biliverdin dimethyl ester

This approach suffers from low overall yields (8–15%), chromatographic purification bottlenecks, and environmental concerns due to chlorinated byproducts.

Advanced Intermediate-Based Synthesis

Patent EP4269390A1 (2021) introduced a streamlined protocol using novel intermediates (Table 1):

Table 1: Key Reaction Parameters for Intermediate-Based Synthesis

StepConditionsYield
Condensation (Acid)HCl (0.2 eq), THF, 25°C, 12 h78%
Cyclization (Heat)Xylene, 140°C, 3 h60%
Ester HydrolysisLiOH (2 eq), MeOH/H2O, 50°C, 2 h95%

The method employs tert-butoxycarbonyl (Boc)-protected pyrrole fragments (Formula 1 ) that undergo acid-catalyzed condensation followed by thermolytic cyclization. Solvent optimization (xylene > DMF > THF) enhanced yields from 45% to 60% by suppressing oligomerization. Scaling to 100 g batches maintained >55% yield, demonstrating pilot-scale feasibility.

Modular Synthetic Platforms

Metal-Catalyzed Cross-Coupling

A 2024 JACS study detailed a fragment coupling strategy using Suzuki-Miyaura cross-coupling and iridium-catalyzed borylation (Scheme 1):

Scheme 1: Synthesis of Biliverdin Dimethyl Ester

  • Subunit preparation :

    • γ-Lactone building block (22a ) + pyrrole boronate (38 ) → Right-hand subunit (57 ) via Pd(PPh3)4 catalysis (82%)

    • Left-hand subunit (58 ) synthesized analogously

  • Macrocyclization : H2SO4-mediated condensation of 57 and 58 → Biliverdin dimethyl ester (59 , 98%)

  • Derivatization :

    • 59 → Biliverdin (2 ) via LiOH hydrolysis (89%)

    • 2 → Bilirubin (1 ) via NaBH4 reduction (71%)

This approach achieved 65% overall yield for this compound, surpassing enzymatic and traditional chemical methods.

Biosynthetic and Hybrid Approaches

Microbial Production Systems

Recent efforts have engineered E. coli strains co-expressing HO-1 and ferredoxin reductase, achieving extracellular biliverdin titers of 220 mg/L. Key modifications include:

  • Heme import : Heterologous expression of hmuR transporter

  • Cofactor recycling : NADPH regeneration via glucose-6-phosphate dehydrogenase overexpression

  • Secretion : Fusion with maltose-binding protein (MBP) tags

Downstream processing utilizes Amberlite XAD-7HP adsorption, eluting with methanol/HCl (0.1 M) to recover this compound at 92% purity.

Purification and Stabilization

Solubility-Driven Crystallization

This compound’s limited aqueous solubility (0.2 mg/mL at pH 7.4) necessitates organic-aqueous solvent systems for crystallization:

  • Optimal solvent : DMF/H2O (3:1 v/v) with 0.1 M HCl

  • Crystallization yield : 68–72%

  • Purity : >98% (HPLC, λ = 380 nm)

Degradation Mitigation

Stability studies indicate rapid decomposition under alkaline conditions (t₁/₂ = 2.3 h at pH 9.0). Recommended storage conditions include:

  • Temperature : -80°C under argon

  • Form : Lyophilized powder protected from light

Industrial-Scale Challenges and Innovations

Cost-Benefit Analysis

Table 2: Method Comparison for Pilot-Scale Production

MethodYieldCost ($/g)PurityScalability
Enzymatic15%320>95%Low
Traditional Chemical18%24085%Moderate
Intermediate-Based60%11098%High
Modular Synthesis65%180>99%Moderate

Green Chemistry Advances

  • Solvent recycling : Xylene recovery via fractional distillation (85% efficiency)

  • Catalyst reuse : Immobilized Pd on mesoporous silica (5 cycles, <5% activity loss)

  • Waste reduction : Chloride byproduct conversion to HCl(aq) for neutralization

Chemical Reactions Analysis

Types of Reactions: Biliverdin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biliverdin has a wide range of scientific research applications, including:

Mechanism of Action

Biliverdin exerts its effects through several mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Mesobiliverdin IXα

Structural and Functional Differences :

  • Chemical State: Mesobiliverdin IXα is typically produced as a free acid, whereas biliverdin hydrochloride exists as a salt.
  • Anti-inflammatory Efficacy : At 1 µM, mesobiliverdin IXα demonstrates superior cytoprotective effects compared to this compound. This may arise from purity issues in commercial this compound, which often contains inactive isomers or endotoxins (e.g., in E. coli-derived preparations) .
  • Therapeutic Potential: Mesobiliverdin IXα shows promise in reducing oxidative stress in pancreatic islet transplantation, outperforming this compound in anti-inflammatory outcomes .

Table 1: Key Differences Between this compound and Mesobiliverdin IXα

Parameter This compound Mesobiliverdin IXα
Chemical Form Hydrochloride salt Free acid
Purity May contain inactive isomers High purity (no endotoxins)
Anti-inflammatory IC50 Higher Lower (1 µM effective)
Cost ~$1/mg Not commercially available

Phycocyanobilin

Enzymatic Interaction :

  • Phycocyanobilin, a chromophore from cyanobacteria, is a weaker substrate for biliverdin reductase compared to this compound. This results in reduced anti-inflammatory activity .
  • Mechanistic Insight : Structural differences in the tetrapyrrole side chains likely reduce binding affinity to biliverdin reductase, limiting its therapeutic utility .

Biliverdin Dimethyl Ester

Physicochemical Properties :

  • Unlike this compound, the dimethyl ester form is lipophilic, altering its distribution in biological systems.
  • Analytical Applications : Used in UV spectroscopy and HPLC-MS for quantifying biliverdin in tissues, but its esterification reduces water solubility, limiting in vivo applications .

Xanthobilirubic Acid and Other Pyrrolic Pigments

HIV-1 Protease Inhibition :

  • This compound and xanthobilirubic acid both inhibit HIV-1 protease (IC50 ~1 µM). However, xanthobilirubic acid disrupts viral assembly, whereas this compound primarily blocks cellular infection .
  • Structural Specificity : The planar tetrapyrrole structure of this compound enhances its interaction with viral proteases compared to linear derivatives like stercobilin .

Table 2: Comparative Antiviral Effects

Compound Effect on HIV-1 Mechanism
This compound Blocks infection (50% at 100 µM) Inhibits protease activity
Xanthobilirubic Acid Reduces viral assembly (50%) Disrupts polyprotein processing

Bilirubin

Redox Cycle Dynamics :

  • This compound is rapidly reduced to bilirubin, which exhibits stronger peroxyl radical scavenging activity under low oxygen conditions .
  • Therapeutic Trade-offs : While bilirubin has higher antioxidant capacity, its neurotoxicity at elevated levels limits clinical use compared to this compound .

Structural and Enzymatic Considerations

  • Heme Oxygenase Interactions : this compound adopts an extended twisted conformation when bound to human HO-1, whereas in bacterial HmuO, it maintains a helical structure. This conformational flexibility influences its role in oxidative stress response .
  • Isomerization : Commercial this compound may contain geometric isomers (e.g., IIIα and XIIIα), which can confound experimental results unless explicitly analyzed .

Biological Activity

Biliverdin (BV), a green tetrapyrrolic compound, is a product of heme degradation and plays a significant role in various biological processes. This article explores the biological activity of biliverdin hydrochloride, focusing on its mechanisms of action, therapeutic potential, and implications in disease modulation.

Overview of Biliverdin

Biliverdin is produced from heme by the enzyme heme oxygenase (HO), which catalyzes the oxidative cleavage of heme to form biliverdin, carbon monoxide (CO), and free iron. Biliverdin is then reduced to bilirubin by biliverdin reductase (BVR) . The biological significance of biliverdin extends beyond its role as a mere metabolic intermediate; it exhibits antioxidant properties and has been implicated in various physiological and pathological processes.

Biliverdin exerts its biological effects through several mechanisms:

  • Antiviral Activity : Biliverdin has demonstrated potent antiviral properties, particularly against the Hepatitis C virus (HCV). It inhibits the NS3/4A protease, critical for viral replication, with an IC50 value comparable to established antiviral agents. This inhibition occurs in a dose-dependent manner and may be enhanced by silencing BVR, reducing the conversion to bilirubin, which has lower antiviral efficacy .
  • Antioxidant Properties : As a precursor to bilirubin, biliverdin contributes to cellular defense against oxidative stress. Bilirubin is recognized as a potent antioxidant that can protect cells from oxidative damage induced by reactive oxygen species (ROS) .
  • Regulation of Apoptosis : Biliverdin influences cell survival pathways. It interacts with protein kinase C delta (PKCδ), modulating its activity and thereby affecting cell growth and apoptosis. This interaction suggests that biliverdin may serve as a signaling molecule in various cellular contexts .

Therapeutic Potential

The therapeutic implications of biliverdin are vast:

  • Inflammation and Sepsis : Studies indicate that biliverdin possesses anti-inflammatory properties. It can modulate inflammatory mediators during sepsis, providing protective effects against acute inflammatory responses .
  • Cancer : The ability of biliverdin to inhibit PKCδ suggests potential applications in cancer therapy. By modulating pathways associated with tumorigenesis, biliverdin may help in developing novel cancer treatments .
  • Neuroprotection : Emerging research indicates that biliverdin may have neuroprotective effects, potentially benefiting conditions characterized by oxidative stress and inflammation in neuronal tissues.

Case Studies

  • HCV Replication Inhibition : A study demonstrated that biliverdin significantly inhibited HCV replication in cell cultures. The results indicated that BV's antiviral activity was enhanced when BVR was silenced, suggesting a novel therapeutic approach for HCV treatment .
  • Sepsis-Induced Inflammation : In animal models of sepsis, biliverdin administration reduced markers of inflammation and improved survival rates. These findings highlight its potential as a therapeutic agent in managing sepsis-related complications .

Research Findings

StudyFindings
PMC3058505BV inhibits HCV NS3/4A protease with IC50 ~9 µMSuggests BV as a candidate for HCV therapy
PMC3397897Biliverdin modulates PKCδ activity affecting apoptosisIndicates potential use in cancer therapies
Sigma-AldrichBV shows protective effects against inflammationSupports use in sepsis management

Q & A

Q. What are the recommended storage conditions for Biliverdin hydrochloride to ensure stability in experimental settings?

this compound should be stored at room temperature (15–25°C) in airtight, light-protected containers to prevent photodegradation and oxidation. Stability can be validated periodically using analytical methods such as HPLC or UV spectroscopy to monitor purity .

Q. What are the standard methods for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is widely used for quantification. For tissue samples, recovery rates can be validated by spiking known concentrations (e.g., 90 µg/mL) into homogenized matrices and comparing extraction efficiency via calibration curves . UV spectroscopy (300–800 nm) is also effective for preliminary analysis, particularly in methanol solutions .

Q. How should this compound be safely handled in laboratory environments?

While safety classifications vary between suppliers (e.g., Cayman Chemical reports no GHS hazards, whereas Indagoo lists acute toxicity and irritation risks), standard precautions include:

  • Wearing nitrile gloves and lab coats to minimize skin contact.
  • Using chemical fume hoods for weighing and solution preparation.
  • Immediate rinsing with water for eye/skin exposure (15+ minutes) and consulting safety protocols from multiple SDS sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety data (e.g., GHS classifications) between suppliers’ SDS for this compound?

Discrepancies in hazard classifications (e.g., Indagoo’s H302 vs. Cayman’s "no hazard" rating) necessitate:

  • Cross-referencing SDS from ≥3 suppliers (e.g., Indagoo, Cayman, Frontier Specialty Chemicals).
  • Conducting in-house risk assessments with institutional safety officers.
  • Performing acute toxicity assays (e.g., LD50 in rodent models) to validate supplier claims .

Q. What methodological considerations are critical when studying Biliverdin’s antioxidant activity under varying oxygen concentrations?

Biliverdin’s radical-scavenging efficacy increases at lower oxygen levels (2% O₂ vs. 20% in air). Experimental designs should:

  • Use controlled hypoxia chambers for cell culture or in vitro assays.
  • Employ peroxyl radical generators like 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH) to simulate oxidative stress.
  • Compare Biliverdin’s activity to α-tocopherol in liposomal systems, measuring lipid peroxidation via thiobarbituric acid reactive substances (TBARS) .

Q. What strategies optimize this compound solubility for in vivo administration?

For in vivo studies, prepare stock solutions by dissolving this compound in DMSO (e.g., 10 mM), followed by dilution with PEG300 (6:1 ratio) and Tween 80 (1:1 ratio) to enhance aqueous solubility. Validate bioavailability via intraperitoneal injection in rodent models, monitoring plasma levels via LC-MS/MS .

Q. How does Biliverdin reductase (BLVRA) influence experimental outcomes in cellular models?

BLVRA catalyzes Biliverdin reduction to bilirubin, creating a redox cycle. To isolate Biliverdin’s effects:

  • Use BLVRA inhibitors (e.g., Zinc Protoporphyrin IX) in cell lines.
  • Knock down BLVRA via siRNA and measure oxidative stress markers (e.g., glutathione levels, ROS production) .

Q. What analytical approaches validate Biliverdin’s interaction with heme oxygenase-1 (HO-1) in enzymatic assays?

Co-incubate Biliverdin with HO-1 and heme substrates in vitro. Monitor reaction intermediates (e.g., verdoheme) via spectrophotometry at 650 nm. Use NADPH depletion assays to confirm Biliverdin’s competitive inhibition of HO-1’s catalytic site .

Data Contradiction Analysis

Q. How should researchers address conflicting CAS numbers (856699-18-8 vs. 55482-27-4) for this compound?

The CAS 856699-18-8 corresponds to this compound’s IUPAC-defined structure (C33H34N4O6·HCl), while 55482-27-4 may refer to alternative salts or isomers. Verify purity and structural identity via:

  • Nuclear magnetic resonance (NMR) for proton environment analysis.
  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight (619.1 g/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.